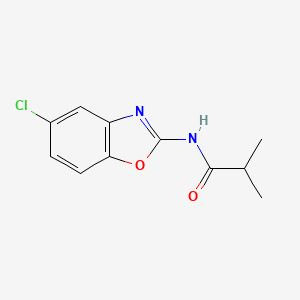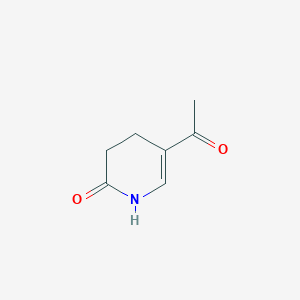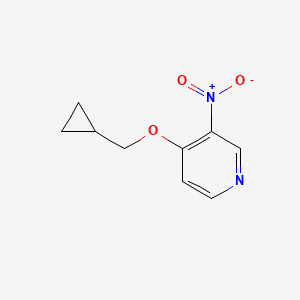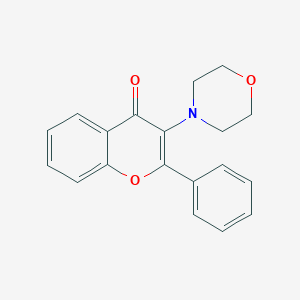
3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Morpholino-2-phenyl-4H-chromen-4-one consists of a chromen-4-one core with a morpholino group at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-formylchromone with morpholine and a phenyl-substituted reagent. The reaction is usually carried out in the presence of a base such as piperidine and a solvent like chloroform, followed by refluxing for a specific duration .
Industrial Production Methods
Industrial production of 3-Morpholino-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, chroman-4-ol derivatives, and substituted chromen-4-one compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Morpholino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with acetylcholinesterase, inhibiting its activity and potentially providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its antioxidant and anti-inflammatory properties.
3-Hydroxy-2-phenyl-4H-chromen-4-one: Studied for its photoreactivity and potential as a CO-releasing molecule.
4H-Chromen-4-one derivatives: A broad class of compounds with diverse biological activities
Uniqueness
3-Morpholino-2-phenyl-4H-chromen-4-one stands out due to its unique combination of a morpholino group and a phenyl group on the chromen-4-one core. This structural configuration imparts distinct biological activities, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
81281-86-9 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-morpholin-4-yl-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H17NO3/c21-18-15-8-4-5-9-16(15)23-19(14-6-2-1-3-7-14)17(18)20-10-12-22-13-11-20/h1-9H,10-13H2 |
InChI Key |
JPAABSAPLVQZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
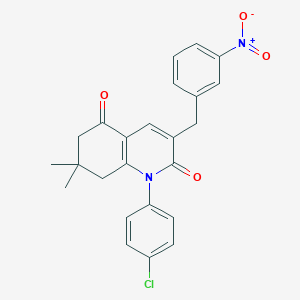
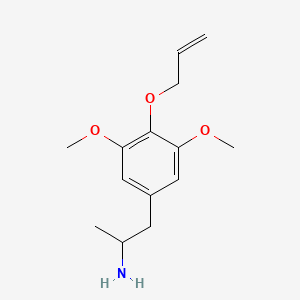
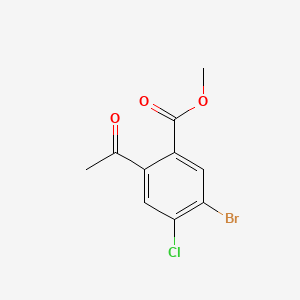
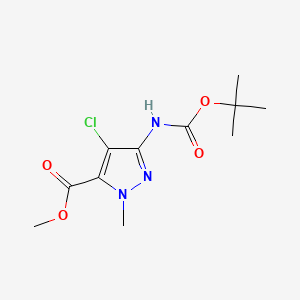
![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
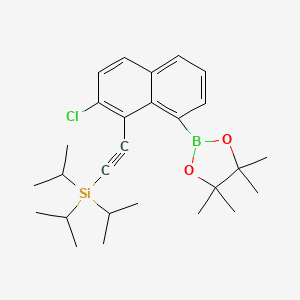
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)


